

Oridonin's Synergistic Effect with Cisplatin in Vitro: A Detailed Application Guide

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Compound of Interest

Compound Name: Odonicin

Cat. No.: B12435264

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Introduction: Oridonin, a natural diterpenoid compound extracted from the medicinal herb *Rabdosia rubescens*, has demonstrated significant anti-cancer properties. When used in combination with the conventional chemotherapeutic agent cisplatin, oridonin exhibits a synergistic effect, enhancing the cytotoxicity of cisplatin against various cancer cell lines in vitro. This application note provides a comprehensive overview of the in vitro applications of this drug combination, detailing the underlying mechanisms, experimental protocols, and key quantitative findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Data Summary

The synergistic effect of Oridonin and Cisplatin has been quantified across different cancer cell lines. The following tables summarize the key findings from various in vitro studies.

Table 1: Synergistic Cytotoxicity of Oridonin and Cisplatin on Esophageal Squamous Carcinoma Cells (ESCC)

Cell Line	p53 Status	Combination Index (CI)	Conclusion
KYSE30	Mutant	0.403	Synergistic Effect
KYSE510	Mutant	0.389	Synergistic Effect
TE1	Mutant	0.792	Synergistic Effect
KYSE150	Wild-type	1.004	Additive Effect
EC109	Wild-type	1.016	Additive Effect
KYSE410	Wild-type	1.061	Additive Effect

Data sourced from a study on esophageal squamous carcinoma cells, where a CI value < 1 indicates a synergistic effect.[1]

Table 2: Reversal of Cisplatin Resistance in Ovarian Cancer Cells

Cell Line	Treatment	IC50 of Cisplatin (μM) after 48h
A2780/DDP	Cisplatin alone	50.97
A2780/DDP	Cisplatin + 20 μM Oridonin	26.12
SKOV3/DDP	Cisplatin alone	135.20
SKOV3/DDP	Cisplatin + 20 μM Oridonin	73.00

This table demonstrates Oridonin's ability to significantly lower the IC50 value of cisplatin in resistant ovarian cancer cell lines.[2]

Table 3: Apoptosis Induction in Ovarian and Esophageal Cancer Cells

Cell Line	Treatment	Apoptosis Rate (%)
A2780/DDP	Oridonin alone	42.67
A2780/DDP	Cisplatin alone	40.73
A2780/DDP	Oridonin + Cisplatin	71.24
KYSE30	Oridonin + Cisplatin	Significantly higher than single drug treatment

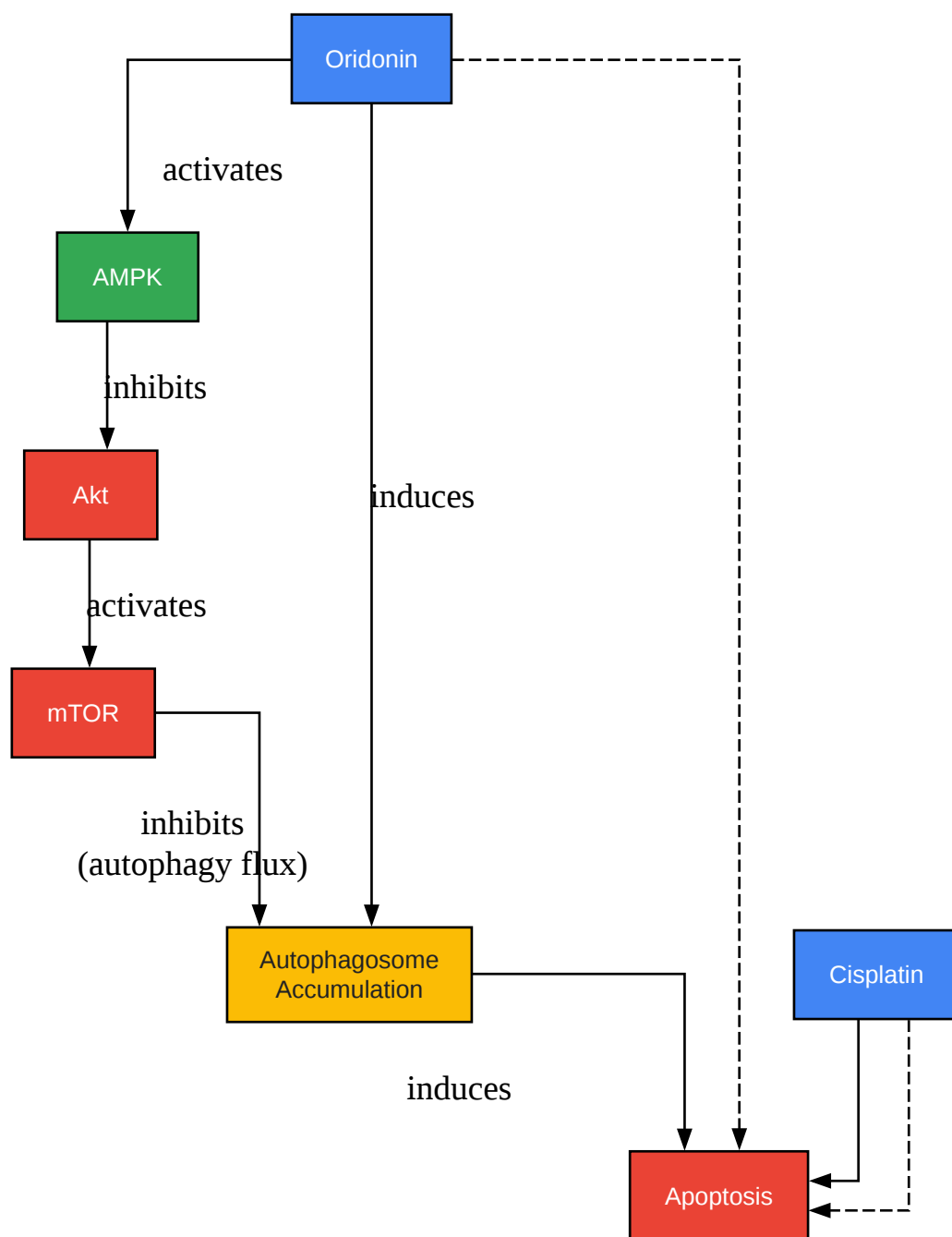
The combination of Oridonin and Cisplatin leads to a marked increase in apoptosis in cancer cells.^{[1][2]}

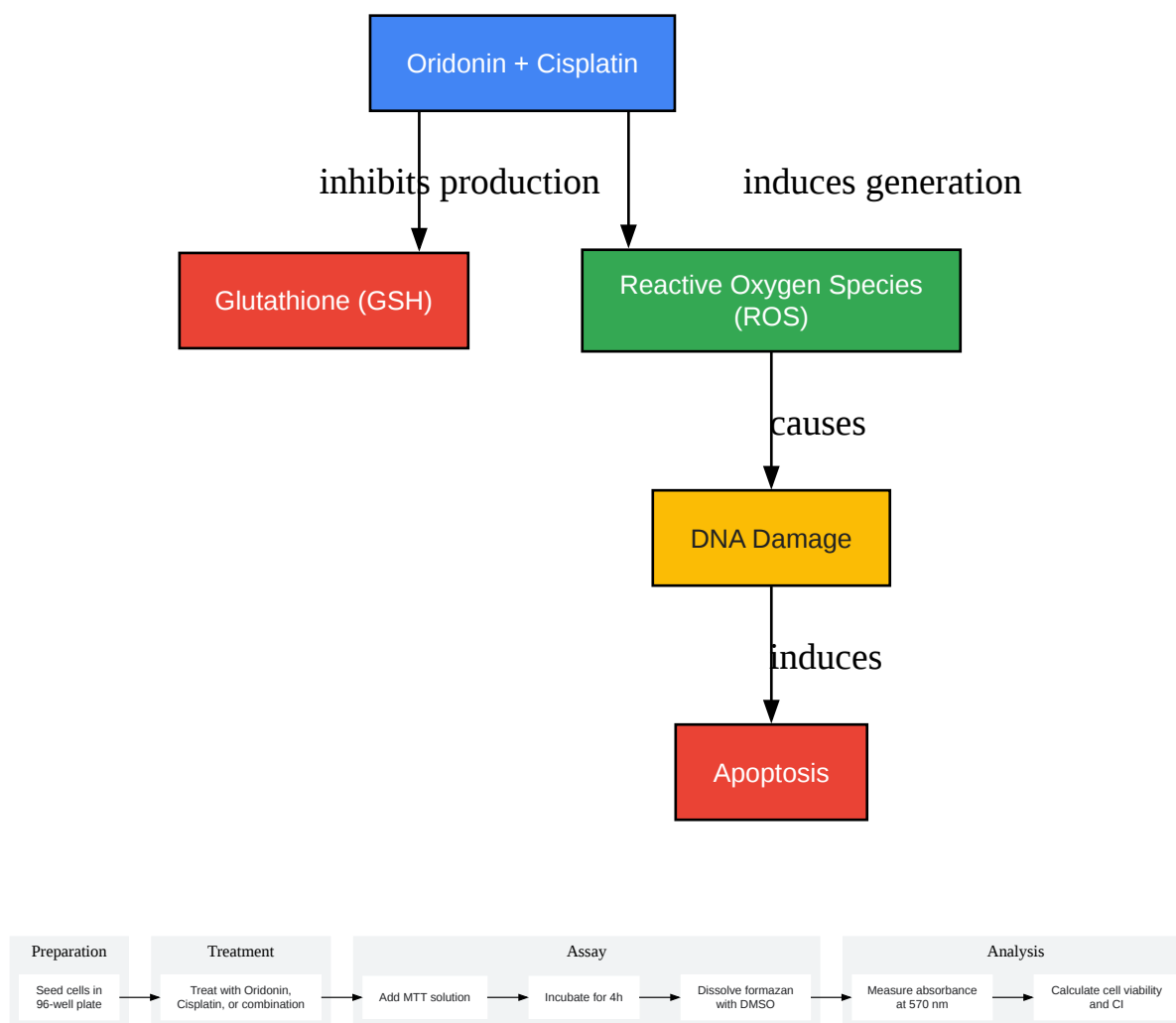
II. Mechanistic Insights: Signaling Pathways

The synergistic interaction between Oridonin and Cisplatin is attributed to their combined effects on multiple signaling pathways.

A. Induction of Apoptosis via the AMPK/Akt/mTOR Pathway

In non-small cell lung cancer cells (A549), Oridonin enhances cisplatin-induced apoptosis through the modulation of the AMPK/Akt/mTOR signaling pathway.^{[3][4]} Oridonin activates AMPK, which in turn inhibits the Akt/mTOR pathway, leading to an accumulation of autophagosomes and subsequent apoptosis.^{[3][5]}





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